

# An Inquiry into the Thermochemical Properties of 1-Ethynylcyclopentene: A Data Gap Analysis

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## Compound of Interest

Compound Name: **1-Ethynylcyclopentene**

Cat. No.: **B176148**

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A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the thermochemical data for **1-ethynylcyclopentene**. Despite its relevance in organic synthesis and materials science, essential thermodynamic parameters such as the enthalpy of formation, standard entropy, and heat capacity for this compound remain uncharacterized. This whitepaper outlines the current state of knowledge and highlights the absence of detailed experimental or computational studies required for a thorough thermochemical analysis.

## Summary of Available Data

A systematic search of prominent chemical databases, including the NIST WebBook and PubChem, yielded basic physical properties for **1-ethynylcyclopentene**. However, no specific quantitative data regarding its thermochemical characteristics could be located. The available information is summarized in Table 1.

Property	Value	Source
Molecular Formula	C7H8	PubChem[1]
Molecular Weight	92.14 g/mol	PubChem[1]
Boiling Point	106.1 °C at 760 mmHg	ChemSrc[2]
Density	0.89 g/cm³	ChemSrc[2]
CAS Number	1610-13-5	ChemSrc[2]

Table 1: Basic Physical Properties of **1-Ethynylcyclopentene**. This table presents the limited physical data available for **1-ethynylcyclopentene** from online chemical databases.

## Absence of Experimental and Computational Thermochemical Data

Crucially, no peer-reviewed publications detailing the experimental determination or high-level computational calculation of the thermochemical properties of **1-ethynylcyclopentene** were identified. This prevents the creation of a detailed technical guide as requested. For comparison, the closely related compound, 1-ethylcyclopentene, has been the subject of thermochemical investigation, with data available in the NIST WebBook.<sup>[3][4][5][6][7][8]</sup> This underscores the specific nature of the data gap for the ethynyl-substituted cyclopentene.

## Methodologies for Future Experimental Determination

While no specific protocols for **1-ethynylcyclopentene** exist, established methods in experimental thermochemistry could be applied to determine its properties. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Thermochemical Analysis

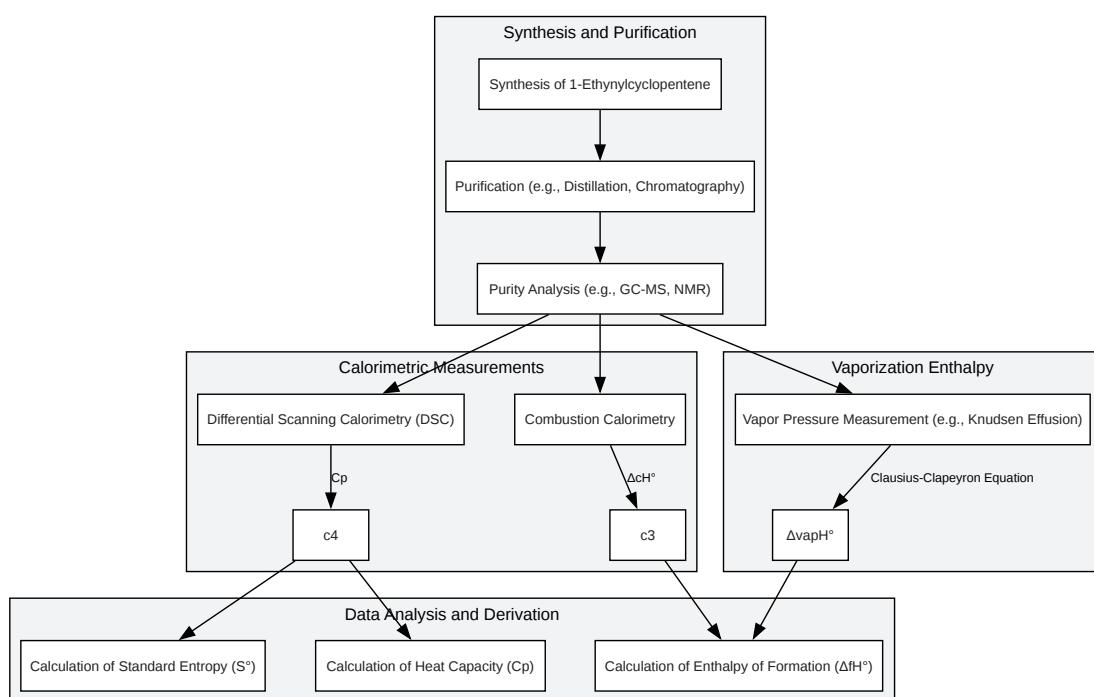
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Figure 1: A generalized workflow for the experimental determination of thermochemical data for a volatile organic compound like **1-ethynylcyclopentene**. This diagram illustrates the necessary steps from synthesis and purification to calorimetric measurements and final data analysis.

## Conclusion and Future Outlook

This investigation highlights a clear lack of thermochemical data for **1-ethynylcyclopentene** within the current scientific literature. For researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives, this data gap represents a significant challenge in reaction modeling, process design, and safety assessment. The absence of this information prevents a thorough understanding of the energetic landscape of reactions involving this molecule.

Future research efforts should be directed towards the experimental determination of the enthalpy of formation, entropy, and heat capacity of **1-ethynylcyclopentene** using established calorimetric techniques. Furthermore, computational studies employing high-level quantum chemical methods could provide valuable theoretical benchmarks for these properties. The generation of this fundamental data would be a valuable contribution to the broader chemical community and would enable the development of more accurate models and safer chemical processes.

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## References

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